(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Overview
Description
“(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid” is an organic compound with the molecular formula C14H11BClF3O3 and a molecular weight of 330.49 . It is primarily used in research as an active metabolite of Fenofibrate, a medication effective in reducing harmful cholesterol and fatty acid levels in the body .
Molecular Structure Analysis
The compound has a complex structure with a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methylene (CH2) and an ether (O) linkage. This second phenyl ring carries a chloro (Cl) and a trifluoromethyl (CF3) substituent .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 138-147 °C . It has a density of 1.49±0.1 g/cm3 .Scientific Research Applications
Catalysis
- Dehydrative Amidation : A study by Wang, Lu, and Ishihara (2018) in "Chemical communications" highlights the use of similar boronic acids as catalysts in dehydrative amidation between carboxylic acids and amines, suggesting a potential application in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Organic Synthesis
- Beckmann Rearrangement : Mo, Morgan, Ang, and Hall (2018) in "Journal of the American Chemical Society" found that certain phenylboronic acids can catalyze the Beckmann rearrangement, which is important in pharmaceutical and chemical production (Mo, Morgan, Ang, & Hall, 2018).
Chemosensors
- Fluorescent Chemosensors : Guo, Shin, and Yoon (2012) in "Chemical communications" discussed the development of boronic acid and boronate-based fluorescent chemosensors for detecting biologically relevant species, such as carbohydrates and metal ions (Guo, Shin, & Yoon, 2012).
Pharmaceutical Research
- β-Lactamase Inhibition : Beesley, Gascoyne, Knott-Hunziker, et al. (1983) in "The Biochemical journal" found that aromatic boronic acids can inhibit class C β-lactamases, enzymes associated with antibiotic resistance (Beesley, Gascoyne, Knott-Hunziker, et al., 1983).
Material Science
- High Glass-Transition Temperature Polymers : Huang, Liaw, Chang, et al. (2007) in "Macromolecules" synthesized novel arylene ether polymers using a similar boronic acid, indicating its potential in the development of high-performance materials (Huang, Liaw, Chang, et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a reactant in the synthesis of various compounds via the suzuki-miyaura coupling reaction .
Mode of Action
The (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid interacts with its targets through the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The process involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The this compound is involved in the Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of various organic compounds . This reaction is part of larger biochemical pathways involved in the synthesis of aryl- and hetarylfurocoumarins, Et canthinone-3-carboxylates, and xanthines .
Result of Action
The this compound, as a reactant in the Suzuki-Miyaura coupling reaction, contributes to the formation of various organic compounds . The specific molecular and cellular effects of these compounds would depend on their structure and function.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is typically performed under mild conditions and is tolerant to various functional groups .
Biochemical Analysis
Biochemical Properties
(2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It interacts with enzymes such as palladium-catalyzed Suzuki-Miyaura coupling enzymes, which facilitate the formation of carbon-carbon bonds. This compound also interacts with proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, this compound can impact cell proliferation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids and cholesterol . These interactions influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
Properties
IUPAC Name |
[2-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-5-10(14(17,18)19)7-13(12)22-8-9-3-1-2-4-11(9)15(20)21/h1-7,20-21H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZSKCIEUYUZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584655 | |
Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-11-9 | |
Record name | (2-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849062-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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